![molecular formula C13H17N3O B15245886 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one](/img/structure/B15245886.png)
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-b]pyridazine core, makes it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired pyrazolopyridazine core. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using robust Sonogashira coupling procedures .
Chemical Reactions Analysis
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridazine ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been studied for their potential use in treating conditions like inflammation, pain, and neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at histamine H3 receptors or as an inhibitor of cyclooxygenase-2, thereby modulating inflammatory responses and neurotransmitter release . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share a similar core structure but may differ in their substitution patterns and biological activities.
Pyrazolopyridazinones: These compounds, like FK838 and KCA-1312, have been studied for their adenosine receptor antagonist and phosphodiesterase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Biological Activity
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one is a compound that has garnered attention for its potential therapeutic applications due to its unique pyrazolo-pyridazine structure. This article delves into its biological activity, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄, and it possesses a CAS number of 1710195-31-5. The compound's structure is characterized by a pyrazolo[1,5-b]pyridazine ring system, which is substituted with an isopropyl group and a 2-methylpropan-1-one moiety. This configuration is significant for its biological activity and pharmacological properties .
Phosphodiesterase Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which play critical roles in various signaling pathways. By inhibiting these enzymes, the compound can modulate cyclic nucleotide levels, thus influencing cellular signaling pathways related to pain perception and inflammation .
Interaction with Neurotransmitter Systems
Preliminary studies suggest that this compound may also interact with neurotransmitter systems, contributing to its analgesic and anti-inflammatory effects . The modulation of neurotransmitters can lead to significant therapeutic outcomes in conditions such as neuropathic pain and other inflammatory disorders .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
Research indicates that the compound shows promise in several therapeutic areas:
- Neuropathic Pain : Studies have demonstrated enhanced potency in animal models for neuropathic pain treatment when using the (S)-enantiomer of the compound. This enantiomer exhibits significantly higher bioavailability compared to its counterpart .
- Inflammation : In vivo studies have shown that the compound can effectively reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases .
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Comparative Analysis : A comparison with similar compounds highlights the unique pharmacological properties of this compound. For instance:
Compound Name Key Features Mechanism of Action Ibudilast Nonselective PDE inhibitor for asthma treatment Similar core structure but different substituents Rolipram Selective PDE4 inhibitor used in depression treatment Differentiates in specificity Apremilast PDE4 inhibitor for psoriatic arthritis Shares mechanism but distinct structure
Q & A
Q. What are the established synthetic routes for 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one?
Basic Question
The synthesis typically involves multi-step organic reactions, including condensation of aminopyrazoles with electrophilic reagents to form the pyrazolo[1,5-b]pyridazine core. Subsequent steps may include ketone functionalization and isopropyl group introduction via nucleophilic substitution or Friedel-Crafts acylation. Reaction conditions (e.g., anhydrous solvents, catalysts like HOBt/TBTU) and purification via column chromatography are critical for yield optimization .
Q. How is the crystallographic structure of this compound determined?
Basic Question
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is standard. Single crystals are grown via slow evaporation, and diffraction data are collected. SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. The software’s robustness in handling small-molecule data ensures high-resolution structural accuracy .
Q. What analytical techniques validate the purity and structure of this compound?
Basic Question
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton/carbon environments.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight.
- High-Performance Liquid Chromatography (HPLC): Purity >95% is typically required for pharmacological studies .
Q. What are the primary biological targets of this compound?
Basic Question
The compound (Ibudilast) is a nonselective phosphodiesterase (PDE) inhibitor, primarily targeting PDE3 and PDE4 , and acts as a leukotriene D4 antagonist . These dual mechanisms underpin its anti-inflammatory and anti-asthmatic effects .
Q. How can contradictions in reported biological activities be resolved?
Advanced Question
Discrepancies (e.g., PDE3/4 vs. leukotriene antagonism) require orthogonal assays:
- Enzymatic assays (e.g., cAMP/cGMP hydrolysis for PDE activity).
- Radioligand binding assays for leukotriene receptor affinity.
Cross-validation with knockout models or siRNA silencing can isolate target contributions .
Q. What strategies optimize bioactivity through structural modifications?
Advanced Question
- Heterocycle replacement: Substituting the isopropyl ketone with pyridazinone enhances PDE4 selectivity ( ).
- Substituent tuning: Electron-withdrawing groups on the pyridazine ring improve metabolic stability. SAR-guided synthesis and computational docking (e.g., AutoDock Vina) prioritize candidate derivatives .
Q. How is the compound’s stability assessed under experimental conditions?
Advanced Question
- Forced degradation studies: Exposure to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH) followed by HPLC monitoring.
- Kinetic solubility assays: Shake-flask method in PBS or simulated biological fluids.
- Metabolic stability: Liver microsome incubation with LC-MS/MS analysis .
Q. What computational methods predict its pharmacokinetic properties?
Advanced Question
- ADMET prediction: Tools like SwissADME or pkCSM estimate bioavailability, BBB penetration, and CYP450 interactions.
- Molecular dynamics simulations: AMBER or GROMACS assess binding mode stability with PDE isoforms .
Q. How are crystallographic data discrepancies addressed during refinement?
Advanced Question
- Twinned data handling: SHELXL’s TWIN/BASF commands refine twinned crystals.
- Disorder modeling: Split occupancy refinement for flexible substituents.
- Validation tools: CheckCIF/PLATON identify geometric outliers .
Q. What in vitro models evaluate its anti-inflammatory efficacy?
Advanced Question
- LPS-stimulated macrophages: Measure TNF-α/IL-6 suppression via ELISA.
- Eosinophil chemotaxis assays: Boyden chamber with leukotriene D4 as a chemoattractant.
- PDE inhibition: Radioisotope-based cAMP assays in bronchial smooth muscle cells .
Q. How is enantiomeric purity ensured during synthesis?
Advanced Question
- Chiral chromatography: Use of columns like Chiralpak IA/IB.
- Circular Dichroism (CD): Confirm absence of racemization.
- Asymmetric catalysis: Chiral ligands (e.g., BINAP) in ketone formation steps .
Q. What in silico tools prioritize derivatives for synthesis?
Advanced Question
- Virtual screening: Glide (Schrödinger) docks compound libraries into PDE4B crystal structures (PDB: 1XOM).
- QSAR models: Partial least squares regression correlates substituent descriptors (e.g., logP, molar refractivity) with IC50 .
Q. How are off-target effects systematically profiled?
Advanced Question
- Broad-panel kinase assays: Eurofins’ SelectScreen® tests 468 kinases at 1 µM.
- GPCR screening: β-arrestin recruitment assays (e.g., PathHunter®).
- Safety pharmacology: hERG channel inhibition via patch-clamp electrophysiology .
Q. What crystallographic metrics validate refinement quality?
Advanced Question
Metric | Acceptable Range |
---|---|
R1 factor | <0.05 |
wR2 factor | <0.10 |
CCDC Deposition No. | Provided |
RMSD (bonds) | <0.02 Å |
SHELXL’s L.S. commands optimize these metrics . |
Q. How are metabolic pathways elucidated?
Advanced Question
- Cytochrome P450 phenotyping: Recombinant CYP isoforms (e.g., 3A4, 2D6) identify major metabolizing enzymes.
- Metabolite identification: HR-MS/MS with fragmentation trees (e.g., Thermo Compound Discoverer).
- Biotransformation mapping: 14C-labeling tracks metabolic fate in hepatocytes .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-methyl-1-(2-propan-2-ylpyrazolo[1,5-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H17N3O/c1-8(2)12-11(13(17)9(3)4)10-6-5-7-14-16(10)15-12/h5-9H,1-4H3 |
InChI Key |
AWDVIRKNWPTGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=C1C(=O)C(C)C)C=CC=N2 |
Origin of Product |
United States |
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